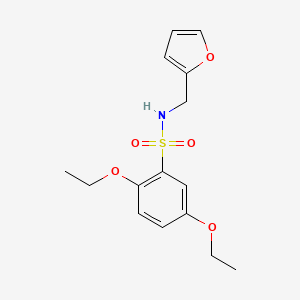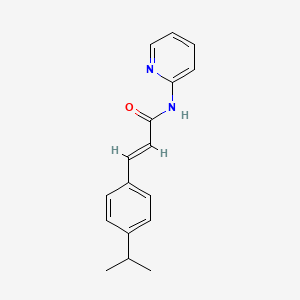
1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have beneficial effects on neurological disorders such as epilepsy, addiction, and anxiety.
Mechanism of Action
1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine increases GABA levels in the brain, which can have beneficial effects on neurological disorders such as epilepsy, addiction, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing GABA levels, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine can reduce neuronal excitability, which can have beneficial effects on neurological disorders such as epilepsy, addiction, and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine in lab experiments is its selectivity for GABA transaminase. This selectivity allows for precise modulation of GABA levels in the brain, which can be beneficial for studying the effects of GABA on neurological disorders. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine in lab experiments is its potential for off-target effects. While 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine is highly selective for GABA transaminase, it may still interact with other enzymes or receptors in the brain, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine. One area of interest is the potential therapeutic applications of 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more selective and potent inhibitors of GABA transaminase, which could have even greater therapeutic potential than 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine in the brain, as well as its potential for off-target effects.
Synthesis Methods
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is typically carried out at room temperature. The resulting product is then purified using chromatography techniques to obtain pure 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine.
Scientific Research Applications
1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine has been extensively studied in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine has been shown to reduce seizure activity and increase seizure threshold. In preclinical models of addiction, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of anxiety, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine has been shown to reduce anxiety-like behavior.
properties
IUPAC Name |
3-cyclopentyl-1-[4-(4-fluorobenzoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-17-8-6-16(7-9-17)19(24)22-13-11-21(12-14-22)18(23)10-5-15-3-1-2-4-15/h6-9,15H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABHHSVZNVQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-(4-fluorobenzoyl)piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)

![N,N-dimethyl-2-({[3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5691683.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)
